Product packaging for Methyl oligobiosaminide(Cat. No.:CAS No. 128536-86-7)

Methyl oligobiosaminide

Cat. No.: B154795
CAS No.: 128536-86-7
M. Wt: 353.37 g/mol
InChI Key: QAVBCFZZDZITQA-UHFFFAOYSA-N
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Description

Methyl Oligobiosaminide is a synthetic carbasugar derivative designed for advanced biochemical research. Carbasugars are carbohydrate analogues where the ring oxygen is replaced by a methylene group, making them stable mimics of sugar structures and potent enzyme inhibitors . This compound is structurally related to the oligobiosamine core found in a class of natural α-amylase inhibitors, such as oligostatins . Its primary research value lies in its application as a molecular tool to study glycosidase enzymes and complex carbohydrate-processing pathways. Researchers can utilize this compound to investigate the mechanisms of enzymatic inhibition, explore biosynthetic routes, and develop novel carbohydrate-based therapeutic candidates. As a transition-state analogue, it is expected to bind tightly to the active sites of specific glycosidases, disrupting their function and providing insights for the study of metabolic disorders and the development of pharmacological chaperones for lysosomal storage diseases . Intended Use & Handling: This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, clinical applications, or for human use . The performance characteristics for diagnostic purposes have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27NO9 B154795 Methyl oligobiosaminide CAS No. 128536-86-7

Properties

IUPAC Name

4-[(4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl)amino]-6-(hydroxymethyl)cyclohexane-1,2,3,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO9/c1-4-6(10(19)13(22)14(23-2)24-4)15-7-8(17)5(3-16)9(18)12(21)11(7)20/h4-22H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVBCFZZDZITQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)NC2C(C(C(C(C2O)O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40926159
Record name Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128536-86-7
Record name Methyl oligobiosaminide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128536867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6-dideoxy-4-{[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino}hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40926159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl Oligobiosaminide and Its Analogues

Chemical Synthesis Strategies

Chemical synthesis provides a powerful and versatile platform for accessing methyl oligobiosaminide and a diverse range of its analogues, allowing for systematic modifications to probe structure-activity relationships.

Core Pseudodisaccharide Construction

A pivotal step in the synthesis of this compound is the construction of the core pseudodisaccharide structure. A prominent strategy for this involves the coupling of a protected pseudo-sugar epoxide with a suitably protected methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.govnih.gov This approach leverages the high reactivity of the epoxide ring towards nucleophilic opening by the amino group of the hexopyranoside, thereby forming the crucial secondary amine linkage that characterizes the pseudodisaccharide backbone. The stereochemistry of the newly formed chiral centers is controlled by the stereochemistry of the starting epoxide and the nature of the coupling conditions.

Synthesis of Deoxy and Hydroxy Isomers of this compound

The synthesis of deoxy and hydroxy isomers of this compound has been pursued to investigate the role of specific hydroxyl groups in biological activity. A key synthetic route to these isomers involves the coupling of a protected pseudo-sugar epoxide with various methyl 4-amino-4-deoxy-α-D-hexopyranoside derivatives where specific hydroxyl groups have been removed or are present. nih.govnih.gov For instance, the synthesis of 2-deoxy, 3-deoxy, and their corresponding 6-hydroxy derivatives has been successfully accomplished using this methodology. nih.govnih.gov

Table 1: Synthesized Isomers of this compound

CompoundNameStarting Materials
1 This compoundProtected pseudo-sugar epoxide and a methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.govnih.gov
2 6-hydroxy-methyl oligobiosaminideProtected pseudo-sugar epoxide and a suitable methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.govnih.gov
3 2-deoxy-methyl oligobiosaminideProtected pseudo-sugar epoxide and a suitable methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.govnih.gov
4 2-deoxy-6-hydroxy-methyl oligobiosaminideProtected pseudo-sugar epoxide and a suitable methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.govnih.gov
5 3-deoxy-methyl oligobiosaminideProtected pseudo-sugar epoxide and a suitable methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.govnih.gov
6 3-deoxy-6-hydroxy-methyl oligobiosaminideProtected pseudo-sugar epoxide and a suitable methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.govnih.gov

Protecting Group Chemistry in Oligosaminide Synthesis

The synthesis of complex molecules like this compound, which possess multiple hydroxyl and amino functional groups, necessitates a sophisticated use of protecting groups. nih.govnews-medical.netnih.gov The choice of protecting groups is critical for ensuring chemoselectivity during synthetic transformations and for influencing the stereochemical outcome of glycosylation reactions. news-medical.netnih.govresearchgate.net

An ideal protecting group should be introduced in high yield, be stable to a range of reaction conditions, and be removable selectively under mild conditions without affecting other parts of the molecule. nih.gov In the context of oligosaccharide synthesis, the concept of "orthogonal protection" is particularly important. nih.govnih.gov This strategy involves the use of multiple protecting groups that can be removed independently of one another, allowing for the sequential and regioselective manipulation of different functional groups within the molecule. nih.govnih.gov

Common protecting groups for hydroxyl groups in carbohydrate chemistry include benzyl (B1604629) (Bn) ethers, which are stable under a wide range of conditions and are typically removed by hydrogenolysis, and silyl (B83357) ethers (e.g., TBDMS, TIPS), which can be removed with fluoride (B91410) reagents. acs.org Acyl protecting groups like acetyl (Ac) and benzoyl (Bz) are often used as participating groups to direct the stereochemistry of glycosylation and are removed by basic hydrolysis. acs.org For amino groups, carbamates such as benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) are frequently employed. taylorfrancis.com

Table 2: Common Protecting Groups in Oligosaccharide Synthesis

Functional GroupProtecting GroupAbbreviationRemoval Conditions
HydroxylBenzyl etherBnHydrogenolysis (e.g., H₂, Pd/C). acs.org
HydroxylAcetylAcBasic hydrolysis (e.g., NaOMe) or acidic hydrolysis. acs.org
HydroxylBenzoylBzBasic hydrolysis (e.g., NaOMe). acs.org
Hydroxyltert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF).
AminoBenzyloxycarbonylCbzHydrogenolysis (e.g., H₂, Pd/C). taylorfrancis.com
Aminotert-ButoxycarbonylBocAcidic conditions (e.g., TFA). taylorfrancis.com

Synthesis of Analogues of Methyl Dehydro-oligobiosaminide (Acarviosin)

Acarviosin (B126021), the core pseudodisaccharide of the potent α-glucosidase inhibitor acarbose, is a significant target for synthetic chemists. wikipedia.org The synthesis of analogues of methyl acarviosin provides valuable insights into the structural requirements for enzyme inhibition. A range of analogues has been synthesized through the chemical modification of the sugar moiety of methyl acarviosin. nih.gov One successful approach involves the condensation of methyl 3,4-anhydro-α-D-galactopyranoside with 4,7:5,6-di-O-isopropylidenevalienamine. nih.gov This strategy has been employed to create analogues with modifications at the C-6 position, such as 6-hydroxy, 6-azido, 6-amino, and 6-acetamido derivatives, as well as O-methylated and 3,6-anhydro derivatives. nih.gov

Table 3: Synthesized Analogues of Methyl Acarviosin

AnalogueModificationSynthetic Approach
6-hydroxy-methyl acarviosinIntroduction of a hydroxyl group at C-6.Condensation of methyl 3,4-anhydro-α-D-galactopyranoside and 4,7:5,6-di-O-isopropylidenevalienamine. nih.gov
6-azido-methyl acarviosinIntroduction of an azido (B1232118) group at C-6.Chemical modification of the sugar part of a precursor. nih.gov
6-amino-methyl acarviosinIntroduction of an amino group at C-6.Chemical modification of the sugar part of a precursor. nih.gov
6-acetamido-methyl acarviosinIntroduction of an acetamido group at C-6.Chemical modification of the sugar part of a precursor. nih.gov
6-methoxy-methyl acarviosinIntroduction of a methoxy (B1213986) group at C-6.Direct coupling of a 6-substituted methyl 3,4-anhydro-α-D-galactopyranoside derivative. nih.gov
6-hydroxy-2-O-methyl-methyl acarviosinO-methylation at C-2.Chemical modification of the sugar part of a precursor. nih.gov
6-hydroxy-3-O-methyl-methyl acarviosinO-methylation at C-3.Chemical modification of the sugar part of a precursor. nih.gov
3,6-anhydro derivativeFormation of a 3,6-anhydro bridge.Chemical modification of the sugar part of a precursor. nih.gov

Chemoenzymatic and Enzymatic Synthesis Modalities

Chemoenzymatic and enzymatic approaches have emerged as powerful alternatives to purely chemical methods for the synthesis of oligosaccharides and their analogues. nih.govnih.gov These strategies harness the remarkable efficiency and selectivity of enzymes to catalyze specific transformations, often under mild reaction conditions. nih.gov

Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule, forming a glycosidic bond with high regio- and stereoselectivity. nih.govrsc.org This high degree of control makes them ideal for the construction of complex oligosaccharides. Chemoenzymatic strategies often involve the chemical synthesis of a core structure or a modified acceptor, which is then elaborated upon using one or more glycosyltransferases in a process sometimes referred to as "core synthesis/enzymatic extension" (CSEE). acs.org This approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis. acs.org

Glycosidases, which typically catalyze the hydrolysis of glycosidic bonds, can also be employed for synthesis under certain conditions through a process called transglycosylation. nih.govnih.gov By carefully controlling the reaction conditions and using activated donors, glycosidases can be used to form new glycosidic linkages. For instance, maltogenic amylase has been used to catalyze the transglycosylation of the acarviosine moiety to a novel acceptor. nih.gov The integration of enzymatic steps into synthetic routes can significantly streamline the synthesis of complex glycans like this compound and its analogues, reducing the need for extensive protecting group manipulations. rsc.orgrsc.org

Synthetic Strategies for this compound and its Analogues

The synthesis of complex carbohydrates such as this compound, the core structure of the α-glucosidase inhibitor oligostatin C, presents significant chemical challenges. Current time information in Denbighshire, GB. This article details the enzymatic and chemical methodologies applicable to the synthesis of this compound and its analogues, focusing on contemporary techniques that drive progress in glycoscience.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic methods offer high regio- and stereoselectivity under mild, protection-group-free conditions, providing a powerful alternative to classical chemical synthesis.

Enzyme-mediated glycosylation is a cornerstone of modern carbohydrate chemistry, utilizing enzymes to form glycosidic bonds with remarkable precision. This approach circumvents many of the challenges associated with traditional chemical synthesis, such as the need for extensive protecting group manipulations and the difficulty of controlling stereochemistry. Glycosyltransferases (GTs) and some glycosidases are the primary enzymatic tools for this purpose. nih.govresearchgate.net Glycosidases, which naturally hydrolyze glycosidic bonds, can be used in reverse (thermodynamic control) or in transglycosylation reactions (kinetic control) to form new glycosides. nih.gov While powerful, the application of glycosidases can be limited by product yields and potential hydrolysis of the newly formed bond. Transglycosidases, engineered glycosidases with suppressed hydrolytic activity, offer improved synthetic efficiency. nih.gov The derivatization of oligosaccharides using these enzymatic methods allows for the creation of diverse structures from common precursors. nih.gov

Glycosyltransferases (GTs) are nature's catalysts for glycan assembly, transferring a monosaccharide from an activated nucleotide sugar donor to a specific acceptor substrate. researchgate.net Their high specificity makes them ideal for the synthesis of complex oligosaccharides where precise linkage and stereochemistry are critical. tandfonline.com The synthesis of a target like this compound could theoretically employ a specific GT that recognizes the methyl 4-amino-4-deoxy-α-D-hexopyranoside acceptor and the appropriate pseudo-sugar donor.

However, the practical application of GTs can be hindered by their availability, stability, and narrow substrate scope. Protein engineering techniques, including rational design and directed evolution, are increasingly used to overcome these limitations, generating mutant GTs with broader substrate tolerance or enhanced activity. tandfonline.com While no specific glycosyltransferase has been reported for the synthesis of this compound itself, the general approach remains a highly promising, albeit prospective, strategy for its future chemoenzymatic production.

One-pot multienzyme (OPME) systems represent a highly efficient strategy for complex carbohydrate synthesis by combining multiple enzymatic reactions in a single reaction vessel. Current time information in Denbighshire, GB.acs.orgtandfonline.com These systems often integrate the synthesis of an expensive sugar nucleotide donor with the subsequent glycosyltransferase-catalyzed coupling step. By including enzymes for cofactor regeneration, OPME systems can start from simple, inexpensive monosaccharides and produce complex glycans with high efficiency and atom economy. Current time information in Denbighshire, GB.tandfonline.com

The design of an OPME system for an oligobiosaminide would involve:

An enzyme cascade to generate the required activated pseudo-sugar donor.

A suitable glycosyltransferase to catalyze the coupling to the methyl 4-amino-4-deoxy-hexopyranoside acceptor.

Enzymes for regenerating any necessary nucleoside triphosphates (e.g., ATP, UTP). acs.org

The success of OPME strategies hinges on the compatibility of all enzymes under a single set of reaction conditions (pH, temperature) and the absence of cross-reactivity or inhibition. Current time information in Denbighshire, GB. These systems are becoming increasingly popular due to the growing library of well-characterized and engineered enzymes. acs.orgtandfonline.com

Advanced Synthetic Techniques in Carbohydrate Chemistry

Parallel to enzymatic methods, advances in chemical synthesis continue to expand the toolkit for accessing complex oligosaccharides.

Inspired by the success of automated peptide and oligonucleotide synthesis, automated solid-phase oligosaccharide synthesis has emerged as a transformative technology. tandfonline.comnih.gov This approach streamlines the repetitive cycles of coupling and deprotection required for building an oligosaccharide chain, dramatically reducing the time and specialized expertise needed. nih.gov A typical automated synthesis involves anchoring the first monosaccharide to a solid support (e.g., Merrifield resin) and then sequentially adding building blocks in a computer-controlled synthesizer. acs.orgtandfonline.com

Key components of this technology include:

Solid Support and Linker: The choice of resin and the linker that attaches the glycan are critical for synthetic success. tandfonline.com

Glycosyl Donors: Building blocks must be activated for efficient coupling. Glycosyl phosphates and trichloroacetimidates are common choices for automated synthesis. acs.org

Software Control: Sophisticated software controls the precise delivery of reagents and washing steps, ensuring high fidelity in the assembly process.

While this technology has been used to synthesize complex structures like a branched dodecasaccharide, its application to amino-sugars and pseudo-sugars found in oligobiosaminides would require the development of specific, compatible building blocks. acs.orgrsc.org

Solution-Phase Synthesis: This classical approach remains a powerful and flexible method for oligosaccharide synthesis. The only reported synthesis of this compound was achieved using a solution-phase strategy. Current time information in Denbighshire, GB. In this work, a protected pseudo-sugar epoxide was coupled with various methyl 4-amino-4-deoxy-α-D-hexopyranoside derivatives to yield the target compound and several of its isomers. Current time information in Denbighshire, GB. While offering flexibility, solution-phase synthesis requires purification after each step, which can be laborious and time-consuming, especially for larger oligosaccharides. researchgate.net

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
State Reactants are in the same liquid phaseGrowing chain is on an insoluble support
Purification Chromatographic purification after each stepFiltration and washing after each step
Reagent Use Stoichiometric amounts often usedLarge excess of reagents can be used
Automation Difficult to automateReadily automated
Reported for this compound Yes Current time information in Denbighshire, GB.No

The development of novel catalysts that can promote glycosylation reactions catalytically, stereoselectively, and under mild conditions is a major focus of modern organic chemistry. acs.orgnih.gov

Gold Catalysis: Cationic gold(I) complexes have emerged as powerful catalysts for activating glycosyl donors containing alkyne functionalities, such as glycosyl ortho-alkynylbenzoates. nih.govacs.orgtandfonline.com This method is valued for its mild, neutral reaction conditions and tolerance of a wide range of functional groups. acs.org The reaction proceeds through selective activation of the C-C triple bond, leading to the formation of the glycosidic linkage. nih.gov Different ligands can be used to modulate the reactivity and stereoselectivity of the gold catalyst. nih.gov

Organocatalysis: Non-metallic organocatalysts, such as chiral phosphoric acids or thiourea (B124793) derivatives, offer an alternative to metal-based systems. acs.orgnih.gov These catalysts can activate glycosyl donors through hydrogen bonding and other non-covalent interactions. For example, cooperative catalysis using a thiourea cocatalyst has been shown to increase both the rate and β-selectivity of glycosylations. acs.org

Other Transition Metals and Lewis Acids: A variety of other metal-based systems are employed. Palladium catalysts are used for the synthesis of C-glycosides, while iron(III) triflate has been shown to activate thioglycosides in cooperative catalytic systems. rsc.orgmdpi.com Lanthanide complexes and scandium(III) triflate are also effective Lewis acid catalysts for promoting glycosylation with novel donor types, such as those activated by strain-release. nih.govrsc.org

Catalyst TypeExampleMechanism / Key Feature
Gold Catalysis [Ph₃PAu]NTf₂Activates alkyne-containing glycosyl donors under neutral conditions. nih.govacs.org
Organocatalysis Chiral ThioureasActivates donors via hydrogen bonding; can enhance stereoselectivity. acs.org
Palladium Catalysis Pd(OAc)₂/AsPh₃Used for C-C bond formation to create C-glycosides. rsc.org
Lanthanide Catalysis Sc(OTf)₃Lewis acid catalysis; effective for strain-release glycosylation. nih.gov
Cooperative Catalysis I₂ / Fe(OTf)₃Cooperative activation of thioglycoside donors. mdpi.com

Structural Characterization and Elucidation of Methyl Oligobiosaminide and Derivatives

Advanced Spectroscopic Methods for Oligosaccharide Analysis

Spectroscopic methods are indispensable tools for the detailed structural analysis of oligosaccharides like methyl oligobiosaminide. These techniques provide insights at the atomic and molecular level, revealing the connectivity and stereochemistry of the constituent sugar residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric and Linkage Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the complete structural elucidation of oligosaccharides in solution. nih.gov It provides detailed information about the anomeric configuration (α or β) of the glycosidic linkages and the specific carbon atoms involved in these linkages.

In the ¹H NMR spectrum of a carbohydrate, anomeric protons typically resonate in a distinct region (δ ~4.3-5.9 ppm), with α-anomeric protons generally appearing at a lower field than their β-counterparts. creative-proteomics.commagritek.com The magnitude of the scalar coupling constant between the anomeric proton and the proton on the adjacent carbon (³J(H1,H2)) is also diagnostic of the anomeric configuration. nih.gov For instance, in the synthesis of this compound, ¹H NMR analysis was crucial in determining the absolute configurations of the products formed. nih.gov

¹³C NMR spectroscopy provides complementary information. The chemical shifts of anomeric carbons (δ ~90-110 ppm) are sensitive to the anomeric configuration, with β-anomeric carbons usually resonating at a lower field than α-anomeric carbons. nih.gov Furthermore, the chemical shifts of the carbon atoms at the linkage sites are significantly affected upon glycosylation, allowing for the determination of the linkage positions. Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are routinely used to assign all proton and carbon signals and to establish the connectivity between monosaccharide residues.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Anomeric Moieties in Oligosaccharides

NucleusAnomeric ConfigurationTypical Chemical Shift (ppm)Key Coupling Constants
¹Hα-anomer4.8 - 5.9³J(H1,H2) ≈ 2-4 Hz
¹Hβ-anomer4.3 - 4.8³J(H1,H2) ≈ 7-9 Hz
¹³Cα-anomer90 - 105
¹³Cβ-anomer100 - 110

This table provides generalized ranges. Actual values can vary based on the specific monosaccharide, neighboring residues, and solvent conditions.

Mass Spectrometry (MS) in Glycan Sequencing and Molecular Mass Determination

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight, monosaccharide composition, and sequence of oligosaccharides. researchgate.netnih.gov Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed for oligosaccharide analysis as they generate intact molecular ions with minimal fragmentation. nih.gov

The molecular mass of this compound and its derivatives can be accurately determined from the mass-to-charge ratio (m/z) of the parent ion. researchgate.net To deduce the sequence of monosaccharide units, tandem mass spectrometry (MS/MS or MSⁿ) is utilized. nih.gov In this approach, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID) or other activation methods, and the resulting product ions are analyzed. The fragmentation typically occurs at the glycosidic bonds, yielding a series of ions that reveal the sequence of the sugar residues. nih.gov

For complex glycan mixtures, coupling MS with a separation technique like liquid chromatography (LC-MS) or capillary electrophoresis (CE-MS) allows for the analysis of individual components. nih.gov Derivatization, such as permethylation, can enhance sensitivity and provide linkage information through the analysis of fragmentation patterns. nih.govneb.com

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint of a compound based on the vibrations of its chemical bonds. ksu.edu.sasemanticscholar.org These techniques are complementary and can offer valuable structural information about oligosaccharides.

IR spectroscopy is particularly sensitive to polar functional groups, such as the hydroxyl (O-H) and amine (N-H) groups prevalent in carbohydrates. ksu.edu.sa The stretching vibrations of these groups provide information about hydrogen bonding patterns. The anomeric region of the IR spectrum can also sometimes be used to distinguish between α- and β-anomers.

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and provides information about the carbon backbone of the oligosaccharide. ksu.edu.sahoriba.com It can be used to study the conformation of the glycosidic linkages. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of this compound and its derivatives, aiding in their structural characterization. spectroscopyonline.com For example, changes in the Raman spectra of poly(methyl methacrylate) have been used to gain insights into its glass transition, a process influenced by intermolecular interactions. rsc.org

Chromatographic and Electrophoretic Separation Techniques

The purification and analysis of this compound and its derivatives from synthetic reaction mixtures or biological extracts necessitate high-resolution separation techniques. Chromatography and electrophoresis are the cornerstones of this process, enabling the isolation of pure compounds and the profiling of complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Oligosaccharide Purity and Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, quantification, and purification of oligosaccharides. wikipedia.orgsigmaaldrich.com It relies on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. wikipedia.org

For oligosaccharide analysis, several HPLC modes can be employed. Normal-phase HPLC, often using an amide- or amine-bonded silica (B1680970) column, is effective for separating underivatized oligosaccharides based on their hydrophilicity. oup.com Reversed-phase HPLC (RP-HPLC) is typically used for derivatized oligosaccharides, where the hydrophobicity is increased, or for profiling complex mixtures to assess purity. nih.govresearchgate.netresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is another popular choice that separates hydrophilic compounds using a combination of partitioning, adsorption, and ionic interactions. wikipedia.org

The purity of a synthesized batch of this compound can be assessed by the presence of a single, sharp peak in the chromatogram. HPLC can also be used to profile the products of a synthetic reaction, allowing for the optimization of reaction conditions. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the simultaneous separation and identification of oligosaccharides in a mixture. nih.gov

Table 2: Common HPLC Modes for Oligosaccharide Analysis

HPLC ModeStationary Phase ExamplePrinciple of SeparationTypical Analytes
Normal-PhaseAmide-bonded silicaAdsorption and partitioning based on polarityUnderivatized oligosaccharides
Reversed-PhaseC18-bonded silicaPartitioning based on hydrophobicityDerivatized oligosaccharides, purity profiling
HILICAmine- or amide-bonded silicaPartitioning of polar analytes into a water-enriched layer on the stationary phaseUnderivatized and derivatized glycans

Capillary Electrophoresis (CE) for Complex Carbohydrate Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate charged or derivatized molecules in a narrow capillary. researchgate.net It offers advantages such as high efficiency, short analysis times, and minimal sample consumption, making it well-suited for the analysis of complex carbohydrate mixtures. springernature.comresearchgate.net

Since most native oligosaccharides are neutral, they are often derivatized with a charged or UV-active tag prior to CE analysis. researchgate.net This derivatization not only imparts a charge for electrophoretic migration but also enhances detection sensitivity. Reductive amination with fluorescent tags like 8-aminopyrene-1,3,6-trisulfonic acid (APTS) is a common strategy. researchgate.net

CE is capable of separating oligosaccharides based on their size-to-charge ratio, and in some cases, can resolve isomers that are difficult to separate by HPLC. nih.gov The technique is particularly valuable for glycan profiling, where it can provide a detailed fingerprint of the oligosaccharides present in a sample. neb.com The combination of CE with mass spectrometry (CE-MS) further enhances its analytical power by providing mass information for the separated components. nih.gov

Integrated Analytical Platforms in Glycobiology

The structural characterization of complex carbohydrates like this compound and its derivatives has been significantly advanced by the development of integrated analytical platforms. ref.ac.uk These platforms combine multiple sophisticated technologies to overcome the challenges posed by the inherent complexity and diversity of oligosaccharide structures. oup.com In glycobiology, such platforms typically merge high-resolution separation techniques, sensitive detection methods, and powerful bioinformatics tools to provide a comprehensive analysis of glycans. ref.ac.uknih.gov

The core of these platforms often involves a combination of liquid chromatography (LC) and mass spectrometry (MS), sometimes coupled with capillary electrophoresis. nih.govneb.com This integration allows for the separation of complex mixtures of glycans, followed by precise mass determination and fragmentation analysis to elucidate their structure. nih.gov The platforms are further enhanced by bioinformatics resources, such as databases like GlycoBase, which contain extensive information on glycan structures and their analytical profiles, facilitating automated data analysis and structural assignment. ref.ac.uk This holistic approach enables not only the characterization of individual glycan structures but also the large-scale analysis of the entire complement of sugars in a biological system, known as the glycome. oup.comnih.gov The development of these state-of-the-art technologies has had a major impact on drug discovery programs and the quality control of biopharmaceuticals. ref.ac.uk

Glycoprofiling and Glycoanalytics for Oligosaccharide Signatures

Glycoprofiling, or glycan fingerprinting, is a key application of integrated analytical platforms that aims to generate a detailed signature of the oligosaccharides present in a sample. glycodiag.com This process is crucial for understanding the relationship between glycan structure and biological function. glycodiag.com The strategy combines various glycoanalytic methods for the research, development, and structural analysis of complex carbohydrates and glycoconjugates. glycodiag.com Several analytical methodologies are central to glycoprofiling, including mass spectrometry (MS), high-performance liquid chromatography (HPLC), and lectin arrays. nih.gov

Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization), is a cornerstone of glycoanalytics. glycodiag.commdpi.com It allows for the comprehensive and reproducible analysis of the glycan composition of a sample. mdpi.com HPLC is another critical tool, used to separate and quantify fluorescently labeled glycans, providing high-resolution profiles of the glycan population. europa.eu Lectin-based technologies offer a complementary approach by utilizing the specific binding of lectins—carbohydrate-binding proteins—to identify and quantify particular glycan motifs or "signatures" on molecules or cells. glycodiag.comglycodiag.com This method is effective for studying the accessibility of carbohydrate motifs and anticipating potential biological activities mediated by protein-sugar interactions. glycodiag.com

For a compound like this compound and its synthesized derivatives, these techniques would provide detailed structural information. nih.gov Glycoprofiling could distinguish between the parent compound and its analogues, such as the 2-deoxy or 3-deoxy-6-hydroxy derivatives, based on subtle differences in their mass and chromatographic behavior. nih.gov

Table 1: Key Techniques in Glycoprofiling and Glycoanalytics

Technique Principle Application in Oligosaccharide Analysis References
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Techniques include MALDI-TOF and ESI-MS/MS.Provides precise molecular weight, composition, and fragmentation data for structural elucidation. glycodiag.commdpi.com
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Separates and quantifies individual glycans, often after fluorescent labeling, to create a detailed profile. nih.goveuropa.eu
Lectin Arrays Utilizes a panel of immobilized lectins with known carbohydrate-binding specificities to probe a sample.Identifies specific glycan epitopes and creates a "glycan signature" based on binding patterns. glycodiag.comnih.gov
Capillary Electrophoresis (CE) Separates molecules based on their size and charge in a capillary filled with an electrolyte.Offers high-resolution separation of labeled glycans for detailed structural characterization. neb.comnih.gov

Exoglycosidase Mapping for Glycan Structural Elucidation

Exoglycosidase mapping is a powerful enzymatic method used to determine the sequence, linkage, and anomeric configuration (α or β) of monosaccharides within a glycan. neb.comsigmaaldrich.com The technique relies on the use of highly specific exoglycosidases, which are enzymes that cleave terminal monosaccharide residues from the non-reducing end of an oligosaccharide. sigmaaldrich.com These enzymes exhibit high specificity for both the type of sugar and the glycosidic linkage connecting it to the rest of the chain. neb.com

The process involves the sequential digestion of a purified glycan with a panel of different exoglycosidases. sigmaaldrich.com After each digestion step, the resulting product is analyzed, typically using HPLC or mass spectrometry, to identify the released monosaccharide. nih.gov By observing which enzymes are capable of cleaving the glycan, researchers can systematically deduce its structure. For instance, a β(1→4) galactosidase will only remove a terminal galactose residue connected by a β(1→4) linkage, and will not act on galactose linked in any other way (e.g., β1-3 or α1-4). sigmaaldrich.com

This method is invaluable for the unambiguous structural determination of complex oligosaccharides like this compound and its isomers. nih.gov While the core structure may be known from synthesis, exoglycosidase digestion would serve to confirm the precise sequence and linkages, especially in more complex derivatives or when analyzing products from biological systems. The combination of exoglycosidase digestion with sensitive analytical techniques like mass spectrometry allows for the sequencing of picomolar quantities of material. sigmaaldrich.com

Table 2: Common Exoglycosidases and Their Specificity

Exoglycosidase Specificity References
β(1-3,4,6)-Galactosidase Cleaves terminal β(1→3) and β(1→4) linked galactose. Cleaves β(1→6) linkages more slowly. ludger.com
α(1-3,4)-Fucosidase Hydrolyzes terminal α(1→3) and α(1→4) fucosyl linkages. ludger.com
β(1-2,3,4,6)-N-Acetylglucosaminidase Cleaves all terminal non-reducing β-linked N-acetylglucosamine residues. ludger.com
α-D-Glucosidase Cleaves terminal, non-reducing α-linked D-glucose residues. nih.gov
α-D-Mannosidase Cleaves terminal, non-reducing α-linked D-mannose residues. nih.gov

Investigations into the Structure Activity Relationships of Methyl Oligobiosaminide Analogues

Analysis of Structural Modifications and Their Impact on Biological Interactions

Influence of Deoxygenation on Enzymatic Activity

The removal of hydroxyl groups, or deoxygenation, at specific positions within the methyl oligobiosaminide structure has been shown to have a dramatic effect on its enzymatic inhibitory activity. Research has demonstrated that while this compound itself exhibits almost no inhibitory activity, certain deoxy analogues are potent inhibitors of specific glycosidases. nih.gov

A key study involved the synthesis of several deoxy isomers of this compound. nih.gov It was found that the 2-deoxy analogue of this compound displayed notable inhibitory activity against α-D-glucosidase. In contrast, a different analogue, the 3-deoxy-6-hydroxy derivative, was identified as an inhibitor of α-D-mannosidase. nih.gov These findings underscore the critical role that the presence or absence of a hydroxyl group at a specific carbon atom plays in determining the target enzyme specificity. The removal of the hydroxyl group at the C-2 position appears to be favorable for binding to the active site of α-D-glucosidase, whereas deoxygenation at the C-3 position, coupled with the presence of a hydroxyl group at C-6, is conducive to the inhibition of α-D-mannosidase. nih.gov

Role of Hydroxyl Group Orientation in Biological Recognition

The spatial arrangement of hydroxyl groups is a critical determinant for molecular recognition by enzymes. Even subtle changes in the orientation of a single hydroxyl group, from an axial to an equatorial position for instance, can drastically alter the binding affinity of a ligand to an enzyme's active site. This is due to the precise network of hydrogen bonds and other non-covalent interactions that govern the enzyme-substrate or enzyme-inhibitor complex.

In the context of glycosidase inhibitors, the orientation of hydroxyl groups dictates the molecule's ability to mimic the transition state of the natural substrate, a key feature for effective inhibition. While direct studies on the epimerization of hydroxyl groups on the this compound core and its effect on inhibitory activity are not extensively documented in the provided search results, research on related compounds provides valuable insights. For example, in the synthesis of related carbaglycosylamine inhibitors, the epimerization of a hydroxyl group at the C-4 position was a key step in creating analogues with altered biological activities. nih.gov This highlights the general principle that the stereochemistry of each chiral center, and thus the orientation of its substituents, is crucial for biological recognition. The precise positioning of hydroxyl groups allows for optimal interaction with the amino acid residues in the enzyme's active site, and any deviation from this optimal arrangement can lead to a significant loss of inhibitory potency.

Stereochemical Influences on Glycosidase Inhibition

The synthesis of this compound and its analogues often results in the formation of diastereomers, and the separation and characterization of these stereoisomers are crucial for understanding their biological activity. The coupling reaction to form the N-linked carbadisaccharide core of this compound can proceed via different pathways, leading to products with distinct stereochemistry. nih.gov For instance, the reaction can yield both trans-diaxial and trans-diequatorial products, each with a unique three-dimensional shape. nih.gov

It is well-established in the field of glycosidase inhibitors that different stereoisomers can exhibit vastly different inhibitory potencies and selectivities. This stereochemical dependence arises from the need for the inhibitor to fit precisely into the enzyme's active site. The spatial arrangement of the various substituents on the sugar and cyclitol rings must complement the topography and chemical environment of the active site for effective binding to occur. Therefore, the stereoselective synthesis of this compound analogues is a critical aspect of developing potent and selective glycosidase inhibitors.

Enzymatic Inhibition Profiles

The ultimate measure of the structure-activity relationships of this compound analogues lies in their enzymatic inhibition profiles. By systematically modifying the structure and assessing the impact on the inhibition of specific enzymes, a clearer picture of the molecular determinants of inhibitory activity can be obtained.

Alpha-D-Glucosidase Inhibition by this compound Derivatives

As previously mentioned, specific deoxy analogues of this compound have been identified as notable inhibitors of α-D-glucosidase. The parent compound, this compound, is largely inactive against this enzyme. nih.gov However, the removal of the hydroxyl group at the C-2 position confers significant inhibitory activity. nih.gov

This finding is of considerable interest as α-D-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibitors are used in the management of type 2 diabetes. The development of potent and selective α-D-glucosidase inhibitors from the this compound scaffold could therefore have therapeutic implications.

Compound NameTarget EnzymeIC50 (µg/mL)
This compoundα-D-GlucosidaseAlmost no activity
2-Deoxy-methyl oligobiosaminideα-D-GlucosidaseNotable inhibitory activity

Table 1: Inhibitory activity of this compound and its 2-deoxy analogue against α-D-glucosidase. Data sourced from a study on the synthesis and biological activities of this compound and its deoxy isomers. nih.gov

Alpha-D-Mannosidase Inhibition by this compound Derivatives

In contrast to the α-D-glucosidase inhibition profile, the inhibition of α-D-mannosidase by this compound analogues is dependent on a different set of structural features. While the 2-deoxy analogue was active against α-D-glucosidase, it was the 3-deoxy-6-hydroxy derivative of this compound that demonstrated notable inhibitory activity against α-D-mannosidase. nih.gov

Alpha-D-mannosidases are involved in the processing of N-linked glycans, and their inhibitors have potential applications in various therapeutic areas, including cancer and viral infections. The discovery of a selective α-D-mannosidase inhibitor from the this compound family highlights the potential for developing enzyme-specific inhibitors through targeted structural modifications.

Compound NameTarget EnzymeIC50 (µg/mL)
This compoundα-D-MannosidaseAlmost no activity
3-Deoxy-6-hydroxy-methyl oligobiosaminideα-D-MannosidaseNotable inhibitory activity

Table 2: Inhibitory activity of this compound and its 3-deoxy-6-hydroxy analogue against α-D-mannosidase. Data sourced from a study on the synthesis and biological activities of this compound and its deoxy isomers. nih.gov

Molecular Mechanisms of Interaction

The therapeutic and research potential of this compound analogues is rooted in their specific molecular interactions with target enzymes, primarily glycosidases. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective inhibitors. This involves elucidating how these analogues bind to the enzyme's active site and the role that their three-dimensional conformation plays in this engagement.

Substrate Analogue Binding to Glycosidases

This compound and its derivatives function as competitive inhibitors of glycosidases by acting as substrate analogues. Their structural resemblance to natural oligosaccharide substrates allows them to bind to the enzyme's active site, thereby blocking the access of the actual substrate and preventing its hydrolysis.

A key feature of many of these analogues, such as methyl acarviosin (B126021), is the presence of a valienamine (B15573) moiety. This component is considered to mimic the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. nih.gov By mimicking this high-energy intermediate, these analogues can bind to the glycosidase active site with high affinity.

The inhibitory potency of these analogues is highly dependent on their specific chemical structure, including the nature and position of substituents. The synthesis and evaluation of various deoxy and hydroxy derivatives of this compound have provided valuable insights into these structure-activity relationships. For instance, a study on this compound and five of its analogues revealed that a 2-deoxy derivative exhibited notable inhibitory activity against α-D-glucosidase, while a 3-deoxy-6-hydroxy derivative was a potent inhibitor of α-D-mannosidase. nih.gov In contrast, the parent this compound showed minimal activity against these enzymes, highlighting the significant impact of subtle structural modifications. nih.gov

Further investigations into methyl acarviosin analogues have expanded on these findings. The introduction of a 1,6-anhydro bridge in the sugar moiety, for example, has been shown to produce potent α-glucosidase inhibitors. The inhibitory activities of several this compound and methyl acarviosin analogues against different glycosidases are summarized below.

CompoundTarget EnzymeInhibitory Activity (IC50)
This compound (1)α-D-GlucosidaseAlmost no activity
2-Deoxy-methyl oligobiosaminide (3)α-D-GlucosidaseNotable activity
3-Deoxy-6-hydroxy-methyl oligobiosaminide (6)α-D-MannosidaseNotable activity
Methyl acarviosin analogue (3a)α-Glucosidase5.6 x 10⁻¹⁰ µg/mL
Methyl acarviosin analogue (13)α-Glucosidase4.7 x 10⁻⁹ µg/mL
Methyl acarviosin analogue (4)α-Mannosidase~12 µg/mL

Conformational Analysis and Receptor Engagement

The binding of a this compound analogue to a glycosidase is not merely a matter of chemical complementarity but is also profoundly influenced by the three-dimensional conformation of the inhibitor. The spatial arrangement of the molecule dictates how well it fits into the active site and interacts with key amino acid residues.

Conformational analysis of glycosidase inhibitors, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling, has revealed that these molecules are not rigid but can adopt various conformations in solution. tandfonline.comfrontiersin.org However, for effective binding, they often need to adopt a specific conformation that is complementary to the enzyme's active site. This concept is sometimes referred to as conformational preorganization, where an inhibitor that more readily adopts the bioactive conformation will have a higher affinity. researchgate.net

Furthermore, the interaction with the enzyme can induce conformational changes in the inhibitor. It is a widely held view that glycosidases distort their natural substrates from their ground-state chair conformation towards a higher-energy, transition-state-like conformation upon binding. bohrium.com As substrate analogues, this compound derivatives are also thought to undergo such conformational adjustments upon engaging with the enzyme's active site.

The conformational behavior of aza-C-glycosides, which are structurally related to this compound, is primarily governed by 1,3-syn-diaxial interactions, which differs from the dominant exo-anomeric effect in regular O-glycosides. This intrinsic conformational preference influences how these inhibitors present themselves to the enzyme. nih.gov The introduction of structural constraints, such as a 3,6-anhydro bridge in methyl acarviosin analogues, can surprisingly have a minimal negative impact on inhibitory activity, despite changing the conformation of the sugar moiety from a ⁴C₁ to a ¹C₄ chair. nih.gov This indicates the complexity of the interplay between inhibitor conformation and enzyme binding.

Broader Academic Perspectives and Future Directions in Oligosaminide Research

Contribution to Glycobiology and Glycan Function Understanding

The chemical synthesis of structurally defined oligosaccharides, such as methyl oligobiosaminide, is a cornerstone of modern glycobiology. acs.orgresearchgate.netnih.gov These synthetic glycans provide homogeneous materials for biological studies, overcoming the challenge of isolating pure oligosaccharides from natural sources, where they often exist as complex mixtures. researchgate.netnih.gov The availability of synthetic oligosaccharides allows for a systematic investigation of how glycan structure relates to function. acs.org

This compound, as the core structure of the α-amylase inhibitor oligostatin C, provides a tangible example of how synthetic efforts contribute to understanding glycan function. nih.govresearchgate.net The synthesis of this compound and its deoxy analogues by Shibata, Kosuge, and Ogawa in 1990 was a pivotal step in elucidating the structural requirements for the inhibitory activity of this class of compounds. nih.gov By systematically modifying the structure, researchers can probe which hydroxyl groups and stereochemical arrangements are critical for biological activity, thereby gaining insights into the mechanism of enzyme inhibition. This approach, enabled by chemical synthesis, is fundamental to deciphering the "glycocode" – the way in which information is stored and transmitted by complex carbohydrate structures. unimib.it

The ability to create synthetic glycans also opens avenues for engineering novel biological functions. Synthetic glycobiology aims to use engineered cells and enzymes to produce glycoproteins with tailored glycosylation patterns, which can lead to improved therapeutic properties. royalsocietypublishing.orgnih.gov The knowledge gained from synthesizing and studying molecules like this compound informs these bioengineering efforts.

Role in Carbohydrate-Protein Interactions and Biological Recognition

Carbohydrate-protein interactions are central to a vast array of biological recognition events, including cell-cell communication, immune responses, and host-pathogen interactions. nih.gov However, these interactions are often of low affinity, and specificity is achieved through multivalent presentations of carbohydrate ligands. unimib.it Synthetic oligosaccharides are invaluable tools for studying these interactions with high precision. acs.orgbohrium.com

By immobilizing synthetic oligosaccharides like this compound and its derivatives on microarrays, researchers can rapidly screen for interactions with a wide range of carbohydrate-binding proteins (lectins). bohrium.comportlandpress.com This high-throughput approach allows for the detailed characterization of binding specificities and the identification of key structural motifs recognized by lectins. bohrium.com Furthermore, techniques like surface plasmon resonance (SPR) and saturation transfer difference (STD) NMR can be used in conjunction with synthetic oligosaccharides to provide quantitative data on binding affinities and to map the specific parts of the carbohydrate that interact with the protein. nih.govacs.org

While direct studies on the interaction of this compound with specific lectins are not extensively reported, its structural features, particularly the amino-sugar components, are representative of motifs found in naturally occurring glycans that are involved in biological recognition. The synthesis of such molecules provides the necessary probes to explore these recognition events at a molecular level.

Development of Glycomimetics and Enzyme Inhibitors

The inherent limitations of native carbohydrates as therapeutic agents, such as their susceptibility to enzymatic degradation and poor pharmacokinetic properties, have driven the development of glycomimetics. nih.gov These are molecules that mimic the structure and function of carbohydrates but have improved drug-like properties. nih.govrsc.org Natural oligosaccharides and their core structures, like this compound, often serve as the starting point for the design of glycomimetics. tandfonline.comfrontiersin.org

The study by Shibata and colleagues demonstrated that while this compound itself has almost no inhibitory activity against α-D-glucosidase and α-D-mannosidase, certain deoxy analogues show notable activity. nih.gov This highlights a key principle in glycomimetic design: subtle structural modifications can lead to significant changes in biological activity. nih.gov For instance, the removal of a hydroxyl group can alter the binding conformation or introduce favorable hydrophobic interactions within the enzyme's active site.

The development of potent and selective enzyme inhibitors is a major goal of glycomimetic research. By understanding the structure-activity relationships of a series of synthetic analogues, researchers can rationally design inhibitors with enhanced efficacy. nih.govnih.gov The synthesis of various analogues of this compound and the evaluation of their inhibitory activities against different glycosidases exemplify this approach. nih.govnih.gov This strategy has led to the discovery of potent inhibitors for enzymes involved in various diseases, including diabetes, viral infections, and cancer. nih.gov

Methodological Advancements in Synthetic Glycochemistry and Analytical Glycoscience

The chemical synthesis of complex oligosaccharides is a formidable challenge due to the need for stereoselective glycosidic bond formation and the intricate protecting group strategies required. benthamdirect.comrsc.org The pursuit of synthetic targets like this compound has spurred the development of new synthetic methodologies and strategies. benthamdirect.comeurekaselect.com

The synthesis of this compound reported by Ogawa's group involved a key coupling reaction between a protected pseudo-sugar epoxide and a methyl 4-amino-4-deoxy-α-D-hexopyranoside derivative. nih.gov This work, along with numerous other oligosaccharide syntheses, has contributed to a vast toolbox of glycosylation methods, including the use of various glycosyl donors (e.g., thioglycosides, trichloroacetimidates) and promoters. rsc.org The challenges associated with synthesizing specific linkages and complex structures continue to drive innovation in synthetic organic chemistry. nih.gov

In parallel with synthetic advancements, the characterization of complex carbohydrates requires sophisticated analytical techniques. researchgate.net The verification of the structure of newly synthesized molecules like this compound relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.gov The need to analyze increasingly complex glycans and their interactions has pushed the boundaries of these techniques, leading to the development of methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) and advanced NMR experiments for detailed structural elucidation and conformational analysis. researchgate.netrsc.org Techniques such as surface plasmon resonance (SPR) have also become crucial for studying carbohydrate-protein interactions in real-time without the need for labeling. nih.govglycopedia.eu

Q & A

Q. What are the established synthetic pathways for methyl oligobiosaminide, and what are their comparative advantages?

this compound is synthesized via glycosylation reactions, often using validamine-derived acceptors to achieve stereochemical control. For example, a 2022 study demonstrated a stepwise approach involving protecting-group strategies and catalytic glycosylation, yielding a 68% overall efficiency . Key methodological considerations include:

  • Protecting groups : Benzyl or acetyl groups to prevent undesired side reactions.
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) for regioselective glycosidic bond formation.
  • Purification : HPLC or size-exclusion chromatography to isolate oligomers. Comparative advantages of this method include scalability and reproducibility, though challenges remain in achieving longer oligomer chains.

Q. How can researchers characterize the structural purity of this compound?

Structural validation requires a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm glycosidic linkages and anomeric configuration.
  • Mass spectrometry : MALDI-TOF or ESI-MS to verify molecular weight and oligomer length.
  • Chromatography : Reverse-phase HPLC to assess purity (>95% is standard for in vitro studies) . Note: Baseline resolution in HPLC is critical to distinguish between oligomers of similar molecular weight.

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Common assays include:

  • Enzyme inhibition : Test against glycosidases (e.g., α-glucosidase) using spectrophotometric methods to measure IC₅₀ values.
  • Cell viability assays : MTT or resazurin-based tests to evaluate cytotoxicity in relevant cell lines (e.g., Caco-2 for intestinal models).
  • Binding studies : Surface plasmon resonance (SPR) to assess interactions with target proteins .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to improve yield and oligomer length?

Advanced optimization strategies involve:

  • Chemoenzymatic approaches : Using glycosyltransferases for regioselective elongation, reducing reliance on harsh chemical conditions.
  • Automated solid-phase synthesis : Enables precise control over oligomer length, though requires specialized equipment .
  • DoE (Design of Experiments) : Multivariate analysis to identify critical parameters (e.g., temperature, solvent polarity) affecting yield . Example data from a recent study:
ParameterOptimal RangeYield Improvement
Reaction Temp25–30°C12%
Catalyst Loading5–7 mol%18%

Q. What are the key challenges in analyzing this compound’s stability under physiological conditions, and how can they be addressed?

Stability studies require simulating physiological environments (e.g., pH 7.4 buffer, 37°C) and monitoring degradation via:

  • Kinetic assays : HPLC-MS to track oligomer breakdown over time.
  • Circular dichroism (CD) : Detect conformational changes in aqueous solutions. Common pitfalls include oxidation of reducing ends; mitigation involves adding antioxidants (e.g., ascorbic acid) to buffers .

Q. How should conflicting data on this compound’s mechanism of action be resolved?

Contradictory results (e.g., dual agonist/antagonist behavior) demand:

  • Dose-response reevaluation : Ensure nonlinear effects are accounted for.
  • Orthogonal validation : Combine SPR, isothermal titration calorimetry (ITC), and molecular docking to confirm binding modes.
  • Peer critique : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental design rigor .

Q. What methodologies are recommended for studying this compound’s interaction with membrane-bound receptors?

Advanced techniques include:

  • Cryo-EM : Resolve receptor-ligand complexes at near-atomic resolution.
  • Fluorescence anisotropy : Measure binding affinity in lipid bilayer models.
  • Patch-clamp electrophysiology : Assess ion channel modulation in real-time .

Methodological Frameworks

Q. How can the PICO framework be applied to design a study on this compound’s therapeutic potential?

  • Population : Target disease model (e.g., diabetic mice).
  • Intervention : Dose and administration route of this compound.
  • Comparison : Positive controls (e.g., acarbose for α-glucosidase inhibition).
  • Outcome : Biomarkers (e.g., blood glucose levels, enzyme activity). This structure ensures hypothesis-driven, reproducible experiments .

Q. What statistical approaches are critical for interpreting dose-dependent effects in this compound studies?

  • Nonlinear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare multiple treatment groups.
  • Bootstrap analysis : Estimate confidence intervals for small sample sizes .

Data Management & Reproducibility

Q. How should raw data from this compound studies be documented to ensure reproducibility?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Include synthesis conditions, instrument calibration data, and software versions.
  • Repository use : Deposit raw spectra/chromatograms in platforms like Zenodo or Figshare.
  • Appendix inclusion : Large datasets (e.g., NMR peak lists) should be appended, while processed data are in the main text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.